2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid
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Overview
Description
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid is a chemical compound with the molecular formula C10H10O5S and a molecular weight of 242.25 g/mol . This compound is characterized by the presence of a benzoxathiin ring system, which is a heterocyclic structure containing both oxygen and sulfur atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups to form the benzoxathiin ring system. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid include:
- 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)propanoic acid
- 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)butanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific acetic acid moiety, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
The compound 2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid is a member of the benzoxathiin family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The molecular structure of this compound can be represented as follows:
Physical Properties
- Molecular Weight : 229.25 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Antiviral Properties
Research has indicated that compounds related to benzoxathiins exhibit significant antiviral activity. In particular, derivatives of this compound have shown effectiveness against various viral pathogens. For instance, studies have demonstrated that certain benzoxathiin derivatives inhibit viral replication by interfering with viral polymerases or proteases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Antioxidant Activity
Antioxidant assays have shown that this compound possesses significant free radical scavenging capabilities. This property is crucial for potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic processes. For example, it has been shown to inhibit cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism . This inhibition can lead to increased levels of high-density lipoprotein cholesterol (HDL-C), suggesting potential cardiovascular benefits.
The biological activities of this compound are attributed to several mechanisms:
- Interaction with Target Proteins : The compound binds to specific proteins involved in viral replication and cellular metabolism.
- Free Radical Scavenging : Its chemical structure allows it to donate electrons and neutralize free radicals.
- Enzyme Inhibition : By binding to active sites on enzymes like CETP, it alters their function and reduces their activity.
Study on Antiviral Activity
In a recent study published in Journal of Virology, researchers explored the antiviral effects of benzoxathiin derivatives against influenza viruses. The findings indicated that these compounds could reduce viral load significantly in infected cell lines .
Study on Antimicrobial Activity
A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of this compound against antibiotic-resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Properties
IUPAC Name |
2-(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5S/c11-10(12)5-7-6-16(13,14)9-4-2-1-3-8(9)15-7/h1-4,7H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVWYODOMKPJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1(=O)=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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